Acetyl-asparaginyl-methylglycinamide
Description
Acetyl-asparaginyl-methylglycinamide is a synthetic dipeptide derivative composed of acetylated asparagine (Asn) linked to methylglycinamide. Its molecular formula is C₉H₁₆N₄O₄, with a molecular weight of 244.25 g/mol . The compound exists in two isomeric forms, distinguished by the attachment of the asparagine side chain:
- This compound (CAS: 65438-10-0) .
- Acetyl-isoasparaginyl-methylglycinamide (CAS: 105217-43-4), where the asparagine side chain is attached to the β-amino group instead of the α-amino group .
This structural nuance impacts its biochemical behavior, including stability and enzyme interactions. The compound is categorized as a biochemical reagent, intermediate, or functional material, often used in peptide synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMMOXHVPKEMX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909382 | |
| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65438-10-0, 105217-43-4 | |
| Record name | Acetyl-asparaginyl-methylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-isoasparaginyl-methylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares acetyl-asparaginyl-methylglycinamide with analogous acylated peptides:
Key Observations :
- Peptide Length : this compound is a dipeptide, shorter than tetrapeptides like Ac-Ile-Glu-Pro-Asp-AMC, which impacts membrane permeability and enzymatic degradation resistance .
- Functional Groups : The methylglycinamide moiety enhances stability compared to free carboxylic acid groups (e.g., N-Acetyl-L-asparagine) .
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